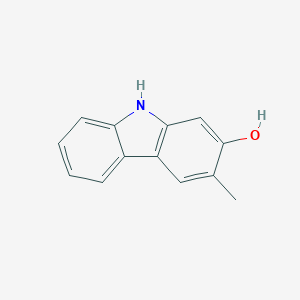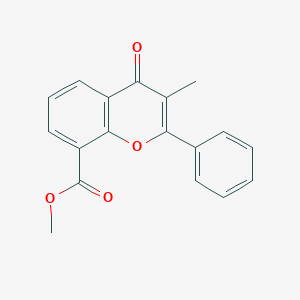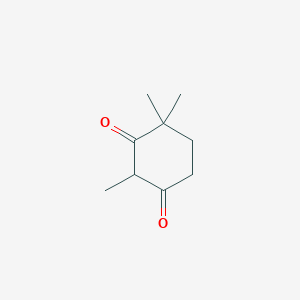
2,4,4-Trimethyl-1,3-cyclohexanedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,4-Trimethyl-1,3-cyclohexanedione is an organic compound with the molecular formula C9H14O2. It is a derivative of cyclohexanedione, characterized by the presence of three methyl groups at positions 2 and 4 on the cyclohexane ring. This compound is known for its unique chemical properties and is used in various scientific research applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,4,4-Trimethyl-1,3-cyclohexanedione can be synthesized through several methods. One common method involves the reaction of 1,3-cyclohexanedione with methylating agents under controlled conditions. For instance, a slurry of 1,3-cyclohexanedione, potassium carbonate, and acetonitrile can be stirred at room temperature to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow processes. These processes ensure high efficiency and yield, making them suitable for large-scale production. The reaction typically involves the use of strong bases and methylating agents to achieve the desired methylation .
Analyse Chemischer Reaktionen
Types of Reactions
2,4,4-Trimethyl-1,3-cyclohexanedione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding diketones.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: It can undergo substitution reactions, particularly at the methyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like acetonitrile.
Major Products Formed
The major products formed from these reactions include diketones, alcohol derivatives, and halogenated compounds. These products are often used as intermediates in further chemical synthesis.
Wissenschaftliche Forschungsanwendungen
2,4,4-Trimethyl-1,3-cyclohexanedione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: This compound is studied for its potential biological activities and interactions with enzymes.
Medicine: It is a metabolite of 13-cis-Retinoic Acid, commonly used in the treatment of severe acne.
Industry: It is used in the production of herbicides and other agrochemicals.
Wirkmechanismus
The mechanism of action of 2,4,4-Trimethyl-1,3-cyclohexanedione involves its interaction with specific molecular targets and pathways. For instance, as a metabolite of 13-cis-Retinoic Acid, it influences the retinoid signaling pathway, which plays a crucial role in cell differentiation and proliferation. Additionally, its herbicidal activity is attributed to the inhibition of p-hydroxyphenylpyruvatedioxygenase, an enzyme involved in the biosynthesis of essential plant metabolites .
Vergleich Mit ähnlichen Verbindungen
2,4,4-Trimethyl-1,3-cyclohexanedione can be compared with other cyclohexanedione derivatives, such as:
1,3-Cyclohexanedione: Lacks the methyl groups, making it less sterically hindered.
2,5,5-Trimethyl-1,3-cyclohexanedione: Similar in structure but with different methyl group positions.
3,5,5-Trimethyl-1,2-cyclohexanedione: Differing in the position of the carbonyl groups.
The uniqueness of this compound lies in its specific methylation pattern, which imparts distinct chemical properties and reactivity .
Eigenschaften
IUPAC Name |
2,4,4-trimethylcyclohexane-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-6-7(10)4-5-9(2,3)8(6)11/h6H,4-5H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNRVKBUIEQBLML-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)CCC(C1=O)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
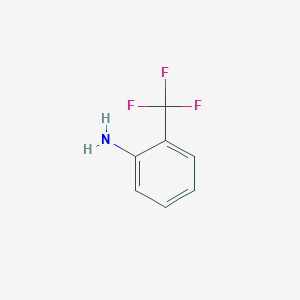
![1,2,6-Trimethyl-1H-benzo[d]imidazole-4,7-dione](/img/structure/B126272.png)
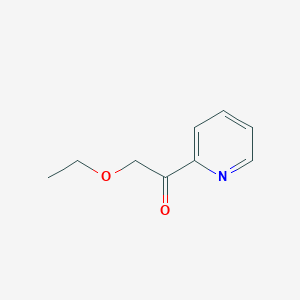
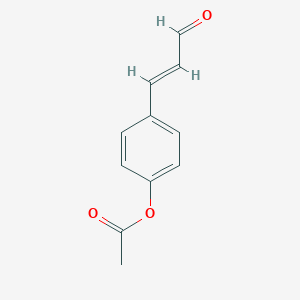
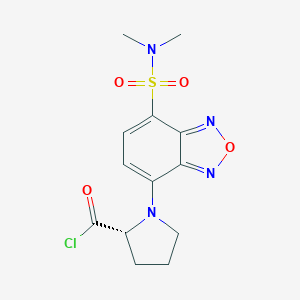


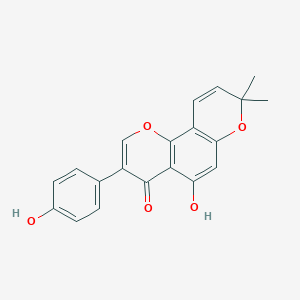
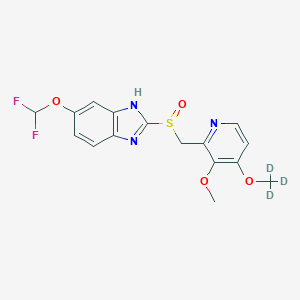
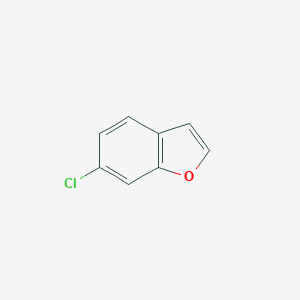
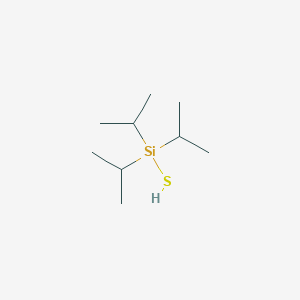
![(4-Methoxyphenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone](/img/structure/B126308.png)
